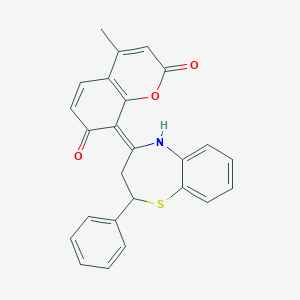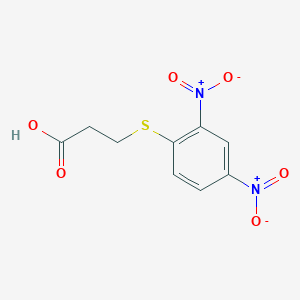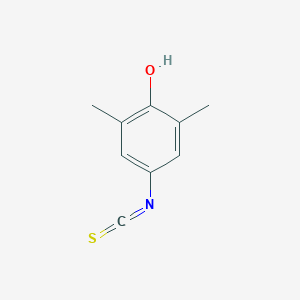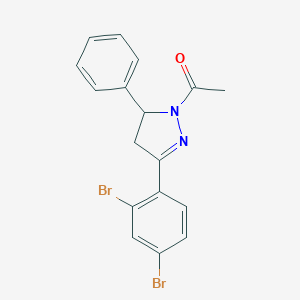![molecular formula C27H29N3O3 B304771 N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B304771.png)
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as PAK1 inhibitor II and has been shown to inhibit the activity of PAK1, a protein kinase that plays a role in cell growth and proliferation.
Mécanisme D'action
The mechanism of action of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide involves the inhibition of PAK1 activity. PAK1 is a protein kinase that plays a role in the regulation of various cellular processes, including cell growth, migration, and invasion. Inhibition of PAK1 activity has been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of PAK1 and reduces the proliferation of cancer cells. In vivo studies have shown that the compound can inhibit tumor growth in animal models of breast cancer and pancreatic cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide in lab experiments include its specificity for PAK1 and its potential therapeutic applications. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.
Orientations Futures
For research on N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide include further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could focus on developing more soluble analogs of the compound and studying its effects on other cellular processes. Finally, studies could be conducted to determine the safety and efficacy of the compound in human clinical trials.
Méthodes De Synthèse
The synthesis of N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been described in scientific literature. The method involves the reaction of 4-pyridinecarboxylic acid hydrazide with 4-cyclohexylphenol and 3-(2-bromoethoxy)benzaldehyde in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been studied for its potential therapeutic applications. It has been shown to inhibit the activity of PAK1, which is involved in various cellular processes, including cell growth, migration, and invasion. Inhibition of PAK1 has been implicated in the treatment of various types of cancer, such as breast cancer and pancreatic cancer.
Propriétés
Nom du produit |
N'-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide |
|---|---|
Formule moléculaire |
C27H29N3O3 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
N-[(E)-[3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H29N3O3/c31-27(24-13-15-28-16-14-24)30-29-20-21-5-4-8-26(19-21)33-18-17-32-25-11-9-23(10-12-25)22-6-2-1-3-7-22/h4-5,8-16,19-20,22H,1-3,6-7,17-18H2,(H,30,31)/b29-20+ |
Clé InChI |
PCNMMTAXDZFLOG-ZTKZIYFRSA-N |
SMILES isomérique |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)/C=N/NC(=O)C4=CC=NC=C4 |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=NNC(=O)C4=CC=NC=C4 |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=NNC(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)

![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)


![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
